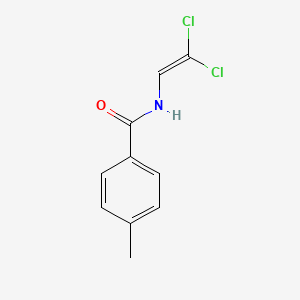

N-(2,2-dichloroethenyl)-4-methylbenzamide

Vue d'ensemble

Description

N-(2,2-dichloroethenyl)-4-methylbenzamide is a chemical compound with the molecular formula C9H7Cl2NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichloroethenyl group attached to a benzamide structure, making it a unique and versatile molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dichloroethenyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 2,2-dichloroethenylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,2-dichloroethenyl)-4-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state.

Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzamides and their corresponding oxides and reduced forms .

Applications De Recherche Scientifique

Pharmaceutical Applications

- Antiviral Activity : Preliminary studies suggest that N-(2,2-dichloroethenyl)-4-methylbenzamide exhibits potential as an inhibitor of viral enzymes. Compounds with similar structures have shown effectiveness against viruses, indicating that this compound may be explored for antiviral drug development.

- Enzyme Inhibition : The compound's functional groups allow it to interact with specific enzymes involved in disease pathways. Research is ongoing to determine its efficacy as an enzyme inhibitor, which could lead to novel therapeutic agents for diseases such as cancer or viral infections.

- Drug Development : As a lead compound, this compound can serve as a starting point for the synthesis of more complex molecules with enhanced biological activities. Its unique structure may provide insights into designing drugs with improved efficacy and reduced side effects.

Agricultural Applications

- Pesticides : The compound's chemical properties suggest potential use as an agricultural pesticide. Similar compounds have been developed for herbicidal and fungicidal applications, indicating that this compound may also be effective in pest management strategies.

- Fungicidal Properties : Research into the fungicidal properties of related compounds suggests that this compound could be effective against certain fungal pathogens, thus contributing to crop protection efforts.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps requiring precise control of reaction conditions to optimize yield and purity. Key reactions include:

- Formation of the dichloroethenyl group through halogenation.

- Amide formation via coupling reactions with appropriate amines.

Understanding these pathways is crucial for developing efficient synthetic routes for large-scale production.

Mécanisme D'action

The mechanism of action of N-(2,2-dichloroethenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The dichloroethenyl group is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition can result in antimicrobial and antifungal effects, making it a potential candidate for therapeutic applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine

- N-(1-Arylsulfonyl-2,2-dichloroethenyl)carboxamides

- Dichlorvos (2,2-dichlorovinyl dimethyl phosphate)

Uniqueness

N-(2,2-dichloroethenyl)-4-methylbenzamide is unique due to its specific structural features, such as the presence of both a dichloroethenyl group and a benzamide moiety. This combination imparts distinct chemical and biological properties, setting it apart from other similar compounds .

Activité Biologique

N-(2,2-dichloroethenyl)-4-methylbenzamide, commonly known as Permethrin , is a synthetic compound with significant biological activity, particularly in the realms of insecticidal and antifungal properties. This article delves into its biological mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

Permethrin is characterized by its dichloroethenyl substituent, which enhances its biological activity compared to other benzamide derivatives. The structural formula can be represented as follows:

This unique structure contributes to its interaction with biological systems, particularly in disrupting normal physiological functions in target organisms.

Permethrin primarily targets sodium channel proteins in nerve cell membranes. Its mode of action involves:

- Disruption of Sodium Channels : Permethrin binds to sodium channels, prolonging their activation and leading to persistent depolarization of the cell membrane. This results in paralysis and eventual death of insects due to disrupted nerve signal transmission.

- Biochemical Pathways : By interfering with sodium channel function, Permethrin alters the electrical activity in nerve cells, which is critical for normal physiological responses.

Insecticidal Properties

Research indicates that Permethrin exhibits potent insecticidal activity. Key findings include:

- Efficacy Against Pests : Studies have shown that Permethrin effectively controls a wide range of pests, including mosquitoes and agricultural insects. Its effectiveness is attributed to its ability to disrupt nerve function in these organisms.

- Field Studies : In field trials, Permethrin-treated materials (e.g., clothing) significantly reduced insect contact rates, demonstrating its practical application in vector control strategies .

Antifungal Activity

Preliminary studies suggest that Permethrin may also possess antifungal properties. While comprehensive studies are still needed, initial findings indicate potential efficacy against various fungal strains.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| This compound | Insecticidal, Antifungal | Enhanced activity due to dichloroethenyl group |

| 4-Methylbenzamide | Mild insecticidal | Common reference compound |

| N-(4-Chlorophenyl)-2-methylbenzamide | Varies | Different biological activities due to chlorine position |

| N-(3-chlorophenyl)-4-methylbenzamide | Varies | Reactivity influenced by chlorine placement |

Efficacy in Vector Control

A notable case study involved the use of Permethrin-treated clothing in a randomized controlled trial aimed at reducing insect contact among children in Ethiopia. The study demonstrated a significant reduction in fly contact rates among participants wearing treated garments compared to controls .

Application in Agriculture

In agricultural settings, Permethrin has been extensively utilized as a pesticide. Its application has been shown to effectively manage pest populations while minimizing crop damage. Field studies indicate that crops treated with Permethrin exhibit healthier growth patterns due to reduced pest interference.

Future Research Directions

While current findings highlight the efficacy of this compound as an insecticide and potential antifungal agent, further research is essential to:

- Investigate Long-term Safety : Assess the long-term effects of Permethrin exposure on non-target organisms and human health.

- Explore Mechanisms : Delve deeper into the molecular mechanisms underlying its antifungal properties.

- Evaluate Environmental Impact : Understand how environmental factors influence the stability and efficacy of Permethrin in various applications.

Propriétés

IUPAC Name |

N-(2,2-dichloroethenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c1-7-2-4-8(5-3-7)10(14)13-6-9(11)12/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFANBPWWVMZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC=C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349528 | |

| Record name | N-(2,2-dichloroethenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54888-30-1 | |

| Record name | N-(2,2-dichloroethenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.